2-(4-Nitrophenyl)-1-(4-(pyrimidin-2-yl)piperazin-1-yl)ethanone
Overview
Description
2-(4-Nitrophenyl)-1-(4-(pyrimidin-2-yl)piperazin-1-yl)ethanone is a complex organic compound that features a nitrophenyl group, a pyrimidinyl group, and a piperazinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Nitrophenyl)-1-(4-(pyrimidin-2-yl)piperazin-1-yl)ethanone typically involves multi-step organic reactions One common method starts with the nitration of a phenyl ring to introduce the nitro group This is followed by the formation of the ethanone linkage through a Friedel-Crafts acylation reaction
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
2-(4-Nitrophenyl)-1-(4-(pyrimidin-2-yl)piperazin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The ethanone group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Various nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Amino derivatives.
Reduction: Reduced ethanone derivatives.
Substitution: Substituted ethanone derivatives with different functional groups.
Scientific Research Applications
2-(4-Nitrophenyl)-1-(4-(pyrimidin-2-yl)piperazin-1-yl)ethanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-Nitrophenyl)-1-(4-(pyrimidin-2-yl)piperazin-1-yl)ethanone involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the pyrimidinyl-piperazinyl moiety can interact with biological receptors or enzymes. These interactions can lead to various biological effects, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Nitrophenyl)-1-(4-(pyrimidin-2-yl)piperazin-1-yl)propanone
- 2-(4-Nitrophenyl)-1-(4-(pyrimidin-2-yl)piperazin-1-yl)butanone
Uniqueness
2-(4-Nitrophenyl)-1-(4-(pyrimidin-2-yl)piperazin-1-yl)ethanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research fields.
Properties
IUPAC Name |
2-(4-nitrophenyl)-1-(4-pyrimidin-2-ylpiperazin-1-yl)ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O3/c22-15(12-13-2-4-14(5-3-13)21(23)24)19-8-10-20(11-9-19)16-17-6-1-7-18-16/h1-7H,8-12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTMPYEKWMCMGDL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CC=N2)C(=O)CC3=CC=C(C=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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